Cas no 2227854-43-3 ((1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol)

(1S)-2-Amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol is a chiral amino alcohol derivative featuring a 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. This compound is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors or receptor modulators. The stereospecific (1S) configuration ensures enantiomeric purity, which is critical for targeted pharmacological activity. Its structure combines a heteroaromatic system with a polar amino alcohol moiety, enhancing solubility and enabling further functionalization. The compound is typically synthesized under controlled conditions to maintain high purity and stability, making it suitable for research applications in drug discovery and development.
(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol structure
2227854-43-3 structure
商品名:(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol
CAS番号:2227854-43-3
MF:C10H13N3O
メガワット:191.229721784592
CID:5897021
PubChem ID:96855329

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol
    • EN300-1760887
    • (1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
    • 2227854-43-3
    • インチ: 1S/C10H13N3O/c1-13-6-8(9(14)5-11)7-3-2-4-12-10(7)13/h2-4,6,9,14H,5,11H2,1H3/t9-/m1/s1
    • InChIKey: CLYYURQGXHABHZ-SECBINFHSA-N
    • ほほえんだ: O[C@H](CN)C1=CN(C)C2C1=CC=CN=2

計算された属性

  • せいみつぶんしりょう: 191.105862047g/mol
  • どういたいしつりょう: 191.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 64.1Ų

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760887-10.0g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
10g
$7927.0 2023-05-23
Enamine
EN300-1760887-10g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
10g
$7927.0 2023-09-20
Enamine
EN300-1760887-0.1g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
0.1g
$1623.0 2023-09-20
Enamine
EN300-1760887-0.5g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
0.5g
$1770.0 2023-09-20
Enamine
EN300-1760887-0.25g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
0.25g
$1696.0 2023-09-20
Enamine
EN300-1760887-1g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
1g
$1844.0 2023-09-20
Enamine
EN300-1760887-1.0g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
1g
$1844.0 2023-05-23
Enamine
EN300-1760887-0.05g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
0.05g
$1549.0 2023-09-20
Enamine
EN300-1760887-2.5g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
2.5g
$3611.0 2023-09-20
Enamine
EN300-1760887-5.0g
(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
2227854-43-3
5g
$5345.0 2023-05-23

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 関連文献

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol (CAS No: 2227854-43-3)

The compound (1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol with CAS No: 2227854-43-3 is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known as pyrrolopyridines, which are heterocyclic compounds characterized by the fusion of a pyrrole ring and a pyridine ring. The presence of an amino group and a hydroxyl group in its structure further enhances its potential for various biological interactions.

Recent studies have highlighted the importance of (1S)-configuration in determining the pharmacokinetic and pharmacodynamic properties of this compound. The stereochemistry at the chiral center plays a crucial role in its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug development. Researchers have explored its potential as a modulator of ion channels, particularly in the context of neurological disorders.

The synthesis of (1S)-2-amino... involves a multi-step process that includes the formation of the pyrrolopyridine core followed by selective functionalization to introduce the amino and hydroxyl groups. Advanced techniques such as stereocontrolled synthesis and enantioselective catalysis have been employed to ensure high enantiomeric purity, which is critical for its biological activity.

In terms of biological activity, this compound has shown remarkable anticonvulsant properties in preclinical models. Studies conducted in rodent models of epilepsy have demonstrated its ability to suppress seizures without inducing significant side effects. This makes it a potential candidate for the development of next-generation antiepileptic drugs (AEDs). Furthermore, its ability to modulate GABAergic signaling has been implicated in its therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies to understand the binding interactions of this compound with its target proteins. These studies have provided insights into the key residues responsible for its binding affinity and selectivity, paving the way for further optimization of its structure.

The development of (1S)-2-amino... as a therapeutic agent is also supported by its favorable pharmacokinetic profile. Preclinical data indicate that it exhibits good oral bioavailability and minimal systemic toxicity, which are essential attributes for a drug candidate. Ongoing clinical trials are currently evaluating its safety and efficacy in patients with refractory epilepsy.

In conclusion, (1S)-2-amino... (CAS No: 2227854-43) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising preclinical data, positions it as a leading candidate for the treatment of neurological disorders. As research continues to unfold, this compound holds great potential for revolutionizing epilepsy therapy and beyond.

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